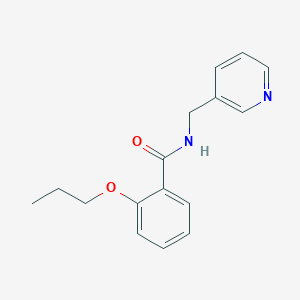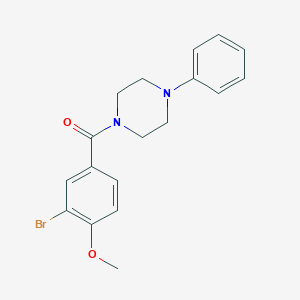![molecular formula C20H24N2O4 B269025 N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B269025.png)
N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, commonly known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression and cell division. MLN8054 has been extensively studied for its potential in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mecanismo De Acción
MLN8054 inhibits Aurora A kinase, which is a key regulator of mitotic progression and cell division. Aurora A kinase is overexpressed in many cancer cells, and its inhibition by MLN8054 disrupts the mitotic spindle assembly, leading to chromosomal instability and cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a significant impact on cancer cell growth and survival. It induces apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability. MLN8054 has also been shown to inhibit tumor growth in a variety of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MLN8054 is its ability to inhibit tumor growth and induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation of MLN8054 is its specificity for Aurora A kinase. MLN8054 does not inhibit Aurora B kinase, which is also involved in mitotic progression and cell division.
Direcciones Futuras
There are several future directions for research on MLN8054. One direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to develop more specific inhibitors of Aurora A kinase that do not have the limitations of MLN8054. Additionally, further research is needed to fully understand the mechanism of action of MLN8054 and its potential impact on cancer therapy.
Métodos De Síntesis
MLN8054 is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-isobutyrylaniline to form N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide.
Aplicaciones Científicas De Investigación
MLN8054 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit tumor growth in a variety of cancer cell lines, including breast, colon, and lung cancer. MLN8054 has also been shown to induce apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability.
Propiedades
Nombre del producto |
N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide |
|---|---|
Fórmula molecular |
C20H24N2O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[4-[2-(4-methoxyphenoxy)propanoylamino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H24N2O4/c1-13(2)19(23)21-15-5-7-16(8-6-15)22-20(24)14(3)26-18-11-9-17(25-4)10-12-18/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
WLCOXXGQLQFFFA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-{3-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B268942.png)

![N,N-diethyl-4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268948.png)
![N-[3-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B268949.png)
![N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B268950.png)
![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B268951.png)

![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268955.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide](/img/structure/B268956.png)
![3-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B268957.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268958.png)
![N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268963.png)
![3-[(cyclopropylcarbonyl)amino]-N-propylbenzamide](/img/structure/B268965.png)
![N-[4-(isobutyrylamino)phenyl]-2-(2-methylphenoxy)butanamide](/img/structure/B268966.png)